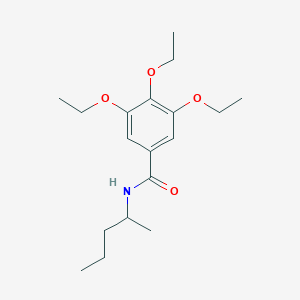![molecular formula C21H19BrN2O4S B308785 3-{[(4-bromophenyl)sulfonyl]amino}-N-(2-ethoxyphenyl)benzamide](/img/structure/B308785.png)
3-{[(4-bromophenyl)sulfonyl]amino}-N-(2-ethoxyphenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{[(4-bromophenyl)sulfonyl]amino}-N-(2-ethoxyphenyl)benzamide, also known as BAY 43-9006, is a chemical compound that has been extensively studied for its potential use in cancer treatment. This compound was first synthesized in 1999 by scientists at Bayer Pharmaceuticals, and since then, it has been the subject of numerous scientific studies.
Mecanismo De Acción
3-{[(4-bromophenyl)sulfonyl]amino}-N-(2-ethoxyphenyl)benzamide 43-9006 works by inhibiting the activity of several enzymes and proteins that are involved in cancer cell growth and survival. It has been shown to inhibit the activity of RAF kinase, which is a key enzyme in the RAF/MEK/ERK pathway. This pathway is often overactive in cancer cells, leading to uncontrolled cell growth and division. This compound 43-9006 also inhibits the activity of VEGFR, which is a protein that is involved in the formation of new blood vessels that supply nutrients to cancer cells.
Biochemical and physiological effects:
This compound 43-9006 has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes and proteins that are involved in cancer cell growth and survival. It has also been shown to reduce the formation of new blood vessels that supply nutrients to cancer cells. Additionally, this compound 43-9006 has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-{[(4-bromophenyl)sulfonyl]amino}-N-(2-ethoxyphenyl)benzamide 43-9006 in lab experiments is that it has been extensively studied and its mechanism of action is well understood. This makes it a useful tool for studying the signaling pathways that are involved in cancer cell growth and survival. However, one limitation of using this compound 43-9006 in lab experiments is that it has been shown to have off-target effects on other enzymes and proteins. This can make it difficult to interpret the results of experiments that use this compound 43-9006.
Direcciones Futuras
There are several future directions for research on 3-{[(4-bromophenyl)sulfonyl]amino}-N-(2-ethoxyphenyl)benzamide 43-9006. One area of research is the development of more specific inhibitors of the RAF/MEK/ERK pathway and the VEGF/VEGFR pathway. Another area of research is the identification of biomarkers that can predict which patients are most likely to respond to treatment with this compound 43-9006. Additionally, there is ongoing research on the use of this compound 43-9006 in combination with other cancer treatments, such as chemotherapy and immunotherapy.
Métodos De Síntesis
The synthesis of 3-{[(4-bromophenyl)sulfonyl]amino}-N-(2-ethoxyphenyl)benzamide 43-9006 involves the reaction of 4-bromobenzenesulfonyl chloride with 2-ethoxyaniline, followed by the reaction of the resulting intermediate with 3-aminobenzamide. The final product is obtained through purification and crystallization.
Aplicaciones Científicas De Investigación
3-{[(4-bromophenyl)sulfonyl]amino}-N-(2-ethoxyphenyl)benzamide 43-9006 has been studied for its potential use in the treatment of various types of cancer, including renal cell carcinoma, hepatocellular carcinoma, and melanoma. It has been shown to inhibit the activity of several signaling pathways that are involved in cancer cell growth and survival, including the RAF/MEK/ERK pathway and the VEGF/VEGFR pathway.
Propiedades
Fórmula molecular |
C21H19BrN2O4S |
|---|---|
Peso molecular |
475.4 g/mol |
Nombre IUPAC |
3-[(4-bromophenyl)sulfonylamino]-N-(2-ethoxyphenyl)benzamide |
InChI |
InChI=1S/C21H19BrN2O4S/c1-2-28-20-9-4-3-8-19(20)23-21(25)15-6-5-7-17(14-15)24-29(26,27)18-12-10-16(22)11-13-18/h3-14,24H,2H2,1H3,(H,23,25) |
Clave InChI |
AYIDCKQCCWZICZ-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1NC(=O)C2=CC(=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)Br |
SMILES canónico |
CCOC1=CC=CC=C1NC(=O)C2=CC(=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




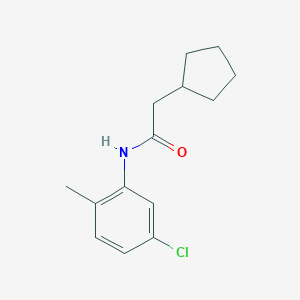
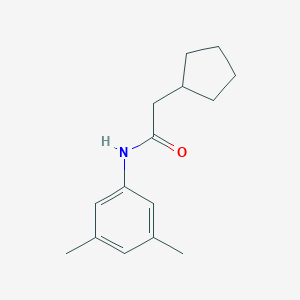

![4-chloro-3-[(cyclopentylacetyl)amino]-N-isopentylbenzamide](/img/structure/B308706.png)
![3-[(cyclopentylacetyl)amino]-N-(2-ethoxyphenyl)benzamide](/img/structure/B308707.png)
![4-chloro-3-[(cyclopentylacetyl)amino]-N-isobutylbenzamide](/img/structure/B308709.png)
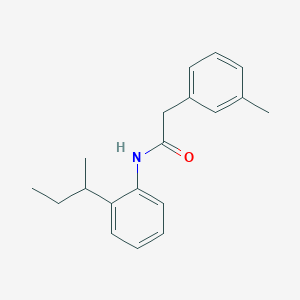
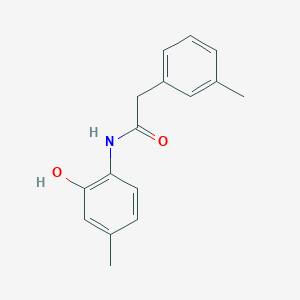

![4-chloro-3-[(cyclopentylacetyl)amino]-N-(4-ethoxyphenyl)benzamide](/img/structure/B308717.png)
![N-[4-(diethylamino)-2-methylphenyl]-2-(3-methylphenyl)acetamide](/img/structure/B308718.png)
